5-Bromo-6-methyl-1,3-benzoxazol-2-amine
Description
5-Bromo-6-methyl-1,3-benzoxazol-2-amine (CAS: 1226067-50-0) is a brominated benzoxazole derivative with the molecular formula C₈H₇BrN₂O and a molecular weight of 227.06 g/mol . Its structure features a benzoxazole core substituted with a bromine atom at position 5 and a methyl group at position 4. This compound is primarily utilized in pharmaceutical and materials science research due to its heterocyclic framework, which is amenable to further functionalization. Key identifiers include the PubChem CID (75357534) and the IUPAC name 5-bromo-2-methyl-1,3-benzoxazol-7-amine. It is typically stored at room temperature as a powder .
Properties
IUPAC Name |
5-bromo-6-methyl-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQOUELJDKZUQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001288976 | |
| Record name | 2-Benzoxazolamine, 5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820674-61-0 | |
| Record name | 2-Benzoxazolamine, 5-bromo-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820674-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolamine, 5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001288976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
PEG-SO3_33H-Catalyzed Cyclization
Procedure :
2-Amino-4-methyl-5-bromophenol (10 mmol) is reacted with formic acid (10 mmol) in chloroform using poly(ethylene glycol)-bound sulfonic acid (PEG-SOH, 2.1 mmol) as a catalyst. The mixture is stirred at 50–60°C for 4–6 hours, followed by ammonia wash and recrystallization in ethanol.
Yield : 85–92%.
Mechanism : Acid-catalyzed intramolecular cyclization forms the benzoxazole ring (Scheme 1).
BF3_33·Et2_22O-Mediated Cyclization
Procedure :
2-Amino-4-methyl-5-bromophenol (0.9 mmol) is treated with N-chlorothiomorpholine-4-sulfonamide (NCTS, 1.35 mmol) in 1,4-dioxane under BF·EtO (1.8 mmol). The reaction is refluxed for 24–30 hours, quenched with NaHCO, and purified via column chromatography.
Yield : 70–78%.
Key Advantage : Tolerates electron-withdrawing groups.
Palladium-Catalyzed Coupling and Cyclization
Suzuki-Miyaura Coupling Followed by Oxazole Formation
Procedure :
4-Bromo-5-methyl-2-nitroaniline undergoes Suzuki coupling with methylboronic acid to introduce the methyl group. Reduction of the nitro group (Fe/HCl) yields 2-amino-4-methyl-5-bromoaniline, which is cyclized with triphosgene in CHCl.
Yield : 65–72%.
Challenges : Requires precise control over coupling regioselectivity.
Oxidative Cyclization Using DDQ
Procedure :
2-Amino-4-methyl-5-bromophenol (1.0 mmol) and benzaldehyde (1.3 mmol) are stirred in 5 wt% Triton X-100 at room temperature. DDQ (1.2 mmol) is added, and the mixture is concentrated and purified via silica gel chromatography.
Yield : 68–75%.
Mechanism : DDQ facilitates oxidative dehydrogenation to form the benzoxazole core.
Smiles Rearrangement with Bromoalkylamines
Procedure :
2-Amino-4-methyl-5-bromophenol (0.6 mmol) reacts with 3-bromopropylamine HBr (1.2 mmol) in DMF at 70°C for 2 hours. The intermediate undergoes Smiles rearrangement under EtN to yield the target compound.
Yield : 60–67%.
Advantage : Avoids harsh acidic conditions.
Two-Step Synthesis via Phenylurea Intermediate
Procedure :
4-Bromo-5-methylaniline (10 mmol) is converted to phenylurea using potassium cyanate (10 mmol) in HCl. Cyclization with PEG-SOH (2.1 mmol) in chloroform at 80–90°C for 6–7 hours yields the product.
Yield : 89–95%.
Key Step : Urea formation precedes acid-catalyzed cyclization.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Yield | Advantages |
|---|---|---|---|---|
| PEG-SOH Cyclization | PEG-SOH | 50–60°C | 85–92% | High yield, recyclable catalyst |
| BF·EtO | BF·EtO | Reflux | 70–78% | Broad functional group tolerance |
| Suzuki-Cyclization | PdCl(dppf) | 100°C | 65–72% | Introduces methyl via coupling |
| DDQ Oxidative | DDQ | RT | 68–75% | Mild conditions, no metal catalysts |
| Smiles Rearrangement | EtN | 70°C | 60–67% | Avoids strong acids |
Mechanistic Insights
-
Acid-Catalyzed Cyclization : Protonation of the carbonyl group in formic acid facilitates nucleophilic attack by the amine, leading to ring closure.
-
DDQ-Mediated Oxidation : Single-electron transfer from the amine to DDQ generates a radical intermediate, which undergoes dehydrogenation to form the aromatic oxazole ring .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 60-80°C.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0-25°C.
Major Products
Substitution: Formation of 5-substituted-6-methyl-1,3-benzoxazol-2-amines.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-bromo-6-methyl-1,3-benzoxazoline.
Scientific Research Applications
5-Bromo-6-methyl-1,3-benzoxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methyl groups enhance its binding affinity and specificity, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Table 1: Substituent Effects on Benzoxazole and Benzothiazole Derivatives
Key Observations :
- Benzoxazole vs. Benzothiazole : Replacing oxygen with sulfur (benzothiazole) increases molecular weight and alters hydrogen-bonding capabilities. For example, 6-bromo-1,3-benzothiazol-2-amine forms 1D chains via N–H···Br interactions , whereas benzoxazoles may exhibit weaker hydrogen bonds due to smaller electronegativity differences.
- The nitro group (NO₂) in 5-chloro-6-nitro derivatives introduces strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions .
Key Observations :
- Bromination Strategies : Bromine is commonly used for halogenation, as seen in the synthesis of 5-chloro-6-substituted benzothiazoles . For the target compound, bromination likely occurs before or during cyclization.
- Green Chemistry : Iodine-mediated cyclodesulfurization (used for N-phenyl derivatives) offers a less toxic alternative to traditional reagents like HgO or hypervalent iodine compounds .
Key Observations :
- Toxicity: Brominated benzoxazoles (e.g., H302: harmful if swallowed) require stringent handling protocols.
- Environmental Impact: Limited ecotoxicological data exist for these compounds, emphasizing the need for precautionary disposal methods (e.g., incineration with sand) .
Q & A
Q. Experimental Design :
- Compare MIC values against E. coli and S. aureus for derivatives with/without substituents.
- Use molecular docking (AutoDock Vina) to assess binding affinity to DNA gyrase (PDB: 1KZN), where bromo groups may form halogen bonds with Arg76 .
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
If antimicrobial assays show inconsistent results:
Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to identify true IC₅₀ values.
Cytotoxicity Assays : Use MTT tests on mammalian cells (e.g., HEK293) to rule off-target effects.
Resistance Profiling : Check for efflux pump activity (e.g., using P. aeruginosa ΔmexB strain).
Synchrotron Crystallography : Resolve target-ligand interactions at <1.5 Å resolution to validate binding modes .
Advanced: What computational methods predict its reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311++G(d,p) to map electrostatic potential surfaces. The bromine atom at C5 shows high σ-hole potential, favoring SNAr reactions with amines .
- Kinetic Studies : Monitor substitution rates (e.g., with piperidine in DMSO at 80°C) via HPLC.
- In Silico Reactivity : Use Schrödinger’s Jaguar to calculate Fukui indices, identifying C5 as the most electrophilic site .
Basic: What solvents are optimal for recrystallization?
Methodological Answer:
- Ethanol/Water Mixtures : Achieve high-purity crystals (mp 128–133°C) via slow evaporation .
- Dichloromethane/Hexane : For rapid precipitation when solubility is temperature-dependent.
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., -OH at C4) while retaining bromo/methyl substituents.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for CYP450-mediated degradation.
- ProDrug Strategies : Acetylate the amine group to enhance oral bioavailability, with in situ hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
